molecular formula C6H6ClNO B1585922 (2-Chloropyridin-3-yl)methanol CAS No. 42330-59-6

(2-Chloropyridin-3-yl)methanol

Cat. No. B1585922
CAS RN: 42330-59-6
M. Wt: 143.57 g/mol
InChI Key: HMPDWSBKPCOQDW-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)methanol, also known as 2-chloro-3-methoxypyridine, is an organic compound with the molecular formula C5H6ClNO. It is a colourless liquid with a sweet, pungent odour, and is miscible with water. This compound is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and pesticides. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, as well as potential future directions, are discussed in

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Heterocyclic Compound Chemistry .

Comprehensive and Detailed Summary of the Application

“(2-Chloropyridin-3-yl)methanol” is used in the synthesis of two methyl 5-(2-chloropyridin-3-yl)pentanoates, which are 1,3,5-tricarbonyl compounds containing a chlorinated pyridine moiety . These compounds are important synthetic building blocks and represent an important structural motif in natural product chemistry and pharmacy .

Detailed Description of the Methods of Application or Experimental Procedures

The reaction of 1,3-bis(silyloxy)-1,3-butadiene, prepared from methyl acetoacetate, with 2-chloropyridine-3-carboxylic acid chloride afforded highly unstable methyl 5-(2-chloropyridin-3-yl)pentanoate in 51% yield . It was necessary to mix the starting materials at low temperature (-78°C) to avoid formation of complex mixtures . The reaction of this compound with an excess of MeI in the presence of Cs2CO3 in DMSO afforded 8-azachromone .

Thorough Summary of the Results or Outcomes Obtained

The formation of 8-azachromone can be explained by base-mediated formation of an enolate anion and regioselective attack of the oxygen to position 2 of the pyridine (nucleophilic aromatic substitution) with subsequent double methylation of the methylene group located next to the ester moiety .

properties

IUPAC Name

(2-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPDWSBKPCOQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377071
Record name (2-Chloropyridin-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-3-yl)methanol

CAS RN

42330-59-6
Record name 2-Chloro-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42330-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloropyridin-3-yl)methanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.218.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chloronicotinic acid (8.00 g, 51.0 mmol) in THF (120 mL) at 0° C. under nitrogen was slowly added lithium tetrahydroaluminate (51 mL, 51 mmol) over five minutes. The reaction was allowed to warm to RT over 2 h and was monitored by TLC. The reaction was quenched by addition of small amounts of ice followed by water. Extracted product into EtOAc, washed 2×H2O , 1×NaCl, dried with Mg2SO4, filtered through fritted funnel, and concentrated the solution to yield (2-chloropyridin-3-yl)methanol as an orange oil. Used without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 100 ml of cold water was dissolved 8.98 g of sodium borohydride and with ice-cooling and stirring, 11.7 g (0.0665 mole) of 2-chloronicotinyl chloride was added in small portions. The mixture was further stirred at the same temperature for 30 minutes and, then, extracted with Et2O (100 ml×3). The extract was dried over MgSO4 and distilled to remove Et2O. The procedure gave 8.75 g of (2-chloro-3-pyridyl)methanol as a pale yellow oil. When left standing at room temperature, this product solidified thoroughly.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
8.98 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 0° C. solution of 2-chloropyridine-3-carbaldehyde (2.0 g, 14.1 mmol) in anhydrous methanol (80 mL) was added sodium borohydride (550 mg, 14.5 mmol). The reaction mixture was stirred at room temperature for 3 hours. Saturated ammonium chloride solution (20 mL) was added. The resultant mixture was extracted with dichloromethane (3×20 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (2-chloropyridin-3-yl)methanol (800 mg, 40% yield). The product was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 2-chloronicotinate (1 g, 5.39 mmol) in 10 ml EtOH at room temperature is added 2.04 g (53.9 mmol) NaBH4 over 30 minutes in several portions. The solution is stirred for. The excess borohydride is quenched by the addition of methanol. The solvents are evaporated and the residue partitioned between dichloromethane and water. The aqueous Phase is extracted 3× with 10 ml of dichloromethane. The combined organic layers are washed with brine, dried with MgSO4, filtered and evaporated in vacuo to yield a light yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloropyridin-3-yl)methanol
Reactant of Route 2
(2-Chloropyridin-3-yl)methanol
Reactant of Route 3
(2-Chloropyridin-3-yl)methanol
Reactant of Route 4
(2-Chloropyridin-3-yl)methanol
Reactant of Route 5
(2-Chloropyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Chloropyridin-3-yl)methanol

Citations

For This Compound
24
Citations
L Kang, Y Mao, S Jiang, S Lu - Journal of Heterocyclic …, 2022 - Wiley Online Library
An improved and practical synthesis of voxelotor (1) was developed, from the commercially available chemicals pyrazole, 2‐chloronicotinic acid, and dimethoxybenzene. The key …
Number of citations: 3 onlinelibrary.wiley.com
F Trécourt, F Marsais, T Güngör… - Journal of the Chemical …, 1990 - pubs.rsc.org
Chemoselective directed metallation of 2-chloropyridine allows the synthesis of 2-substituted 3-carbonylated pyridines, advantage being taken of the metallation ortho-directing effect of …
Number of citations: 57 pubs.rsc.org
K Kobayashi, T Suzuki, M Horiuchi, Y Shiroyama… - …, 2011 - thieme-connect.com
An efficient procedure for the synthesis of three types of thienopyridines has been developed. Thus, 3-(1-arylethenyl)-2-(ethylsulfinyl) pyridines, 4-(1-arylethenyl)-3-(ethylsulfinyl) …
Number of citations: 12 www.thieme-connect.com
F Xie, F Yan, M Chen, M Zhang - RSC Advances, 2014 - pubs.rsc.org
The base-catalyzed esterification of alcohols via retro-Claisen condensation has been demonstrated for the first time. A variety of alcohols including aryl- and heteroaryl methanols as …
Number of citations: 32 pubs.rsc.org
H Wu, P Yang, Z Du, Y Fu - ChemistrySelect, 2017 - Wiley Online Library
A one‐step, cheap and practical manganese‐mediated aerobic oxidative olefination of (het)arenemethanols with acetonitrile to highly steroselectively prepare trans‐cinnamonitrile …
B Metcalf, C Chuang, K Dufu, MP Patel, A Silva-Garcia… - RN - drugapprovalsint.com
Voxelotor, also known as GBT-440, is a hemoglobin S allosteric modulator. GBT440 Inhibits Sickling of Sickle Cell Trait Blood Under In Vitro Conditions Mimicking Strenuous Exercise. …
Number of citations: 0 drugapprovalsint.com
N Jain, D Utreja, K Kaur, P Jain - Mini Reviews in Medicinal …, 2021 - ingentaconnect.com
Background: Cancer has become the second leading cause of death worldwide. Despite of the availability of significant number of anticancer agents, cancer is still incurable especially …
Number of citations: 7 www.ingentaconnect.com
HJ Gim, ME Jung - Synthesis, 2019 - thieme-connect.com
Treatment of 2-chloropyridine with LDA and the Weinreb amide of benzoic acid afforded three unusual products, namely N-methylbenzamide, 2-chloropyridine-3-methanol, and the ring-…
Number of citations: 2 www.thieme-connect.com
CMM Santos, AMS Silva - Progress in Heterocyclic Chemistry, 2021 - Elsevier
The most interesting chemistry published in 2020 on the synthesis of O- and S-six-membered heterocycles is reviewed. This personal overview is focused on the developments made …
Number of citations: 2 www.sciencedirect.com
A Singh - Drugs of the Future, 2019 - access.portico.org
Sickle cell disease (SCD) is a hematological disorder of genetic origin, involving patients of every age group, and is characterized by altered hemoglobin structure resulting in …
Number of citations: 2 access.portico.org

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